3-(phenylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
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Overview
Description
3-(phenylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a complex organic compound that features a combination of phenylthio, pyrazinyl, and imidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the pyrazine ring: The imidazole derivative is then reacted with a pyrazine derivative under basic conditions.
Formation of the phenylthio group: This involves the nucleophilic substitution of a phenylthiol group onto a suitable leaving group.
Final coupling: The intermediate compounds are then coupled under amide bond-forming conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(phenylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole and pyrazine rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole and pyrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(phenylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The phenylthio group can engage in hydrophobic interactions, while the imidazole and pyrazine rings can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
- 3-(phenylthio)-N-(2-(2-(quinolin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
- 3-(phenylthio)-N-(2-(2-(benzimidazol-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
Uniqueness
3-(phenylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is unique due to the presence of the pyrazine ring, which can confer distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions or properties.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-17(6-13-25-15-4-2-1-3-5-15)21-9-11-23-12-10-22-18(23)16-14-19-7-8-20-16/h1-5,7-8,10,12,14H,6,9,11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHQVNFABLLZDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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